molecular formula C18H14BrNO3 B15030725 (4E)-4-{2-[(4-bromobenzyl)oxy]benzylidene}-3-methyl-1,2-oxazol-5(4H)-one

(4E)-4-{2-[(4-bromobenzyl)oxy]benzylidene}-3-methyl-1,2-oxazol-5(4H)-one

Cat. No.: B15030725
M. Wt: 372.2 g/mol
InChI Key: YJNGLCIIDZCGBN-MHWRWJLKSA-N
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Description

(4E)-4-{2-[(4-bromobenzyl)oxy]benzylidene}-3-methyl-1,2-oxazol-5(4H)-one is a synthetic organic compound that features a unique structure combining a bromobenzyl group, a benzylidene moiety, and an oxazol-5(4H)-one ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-{2-[(4-bromobenzyl)oxy]benzylidene}-3-methyl-1,2-oxazol-5(4H)-one typically involves multi-step organic reactions. One common route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions, scaling up reactions, and ensuring purity, would apply.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-{2-[(4-bromobenzyl)oxy]benzylidene}-3-methyl-1,2-oxazol-5(4H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

(4E)-4-{2-[(4-bromobenzyl)oxy]benzylidene}-3-methyl-1,2-oxazol-5(4H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (4E)-4-{2-[(4-bromobenzyl)oxy]benzylidene}-3-methyl-1,2-oxazol-5(4H)-one involves its interaction with specific molecular targets. The bromobenzyl group can interact with hydrophobic pockets in proteins, while the oxazol-5(4H)-one ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-Bromobenzyl Alcohol: A precursor in the synthesis of the target compound.

    Benzylidene Derivatives: Compounds with similar benzylidene structures but different substituents.

    Oxazol-5(4H)-one Derivatives: Compounds with variations in the oxazol-5(4H)-one ring structure.

Uniqueness

(4E)-4-{2-[(4-bromobenzyl)oxy]benzylidene}-3-methyl-1,2-oxazol-5(4H)-one is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the bromobenzyl group, benzylidene moiety, and oxazol-5(4H)-one ring in a single molecule allows for diverse interactions and applications .

Properties

Molecular Formula

C18H14BrNO3

Molecular Weight

372.2 g/mol

IUPAC Name

(4E)-4-[[2-[(4-bromophenyl)methoxy]phenyl]methylidene]-3-methyl-1,2-oxazol-5-one

InChI

InChI=1S/C18H14BrNO3/c1-12-16(18(21)23-20-12)10-14-4-2-3-5-17(14)22-11-13-6-8-15(19)9-7-13/h2-10H,11H2,1H3/b16-10+

InChI Key

YJNGLCIIDZCGBN-MHWRWJLKSA-N

Isomeric SMILES

CC\1=NOC(=O)/C1=C/C2=CC=CC=C2OCC3=CC=C(C=C3)Br

Canonical SMILES

CC1=NOC(=O)C1=CC2=CC=CC=C2OCC3=CC=C(C=C3)Br

Origin of Product

United States

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